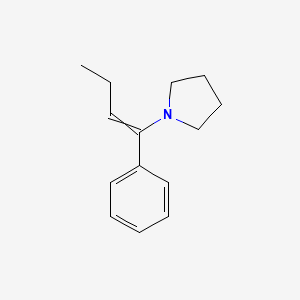

1-(1-Phenylbut-1-en-1-yl)pyrrolidine

Description

Structure

3D Structure

Properties

CAS No. |

67174-30-5 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(1-phenylbut-1-enyl)pyrrolidine |

InChI |

InChI=1S/C14H19N/c1-2-8-14(15-11-6-7-12-15)13-9-4-3-5-10-13/h3-5,8-10H,2,6-7,11-12H2,1H3 |

InChI Key |

GLNVZYIDKFKFBT-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)N2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1 Phenylbut 1 En 1 Yl Pyrrolidine and Analogous Enamines

Direct Condensation Approaches for Enamine Formation

Achieving high yield and selectivity in enamine synthesis is critically dependent on the careful control of reaction conditions. The direct condensation is an equilibrium process, and strategies to shift this equilibrium to the product side are paramount. masterorganicchemistry.com A primary technique is the removal of water as it is formed, which can be accomplished through azeotropic distillation using a Dean-Stark apparatus or by the inclusion of dehydrating agents. masterorganicchemistry.com

Several factors must be optimized for successful synthesis:

Solvent: Aprotic solvents such as benzene (B151609), toluene, or cyclohexane (B81311) are commonly used to facilitate the azeotropic removal of water. researchgate.netmychemblog.com

Temperature: The reaction is often performed at reflux to aid in water removal and increase the reaction rate. mychemblog.com

Stoichiometry: While a 1:1 ratio of ketone to amine is theoretically required, using an excess of the secondary amine can sometimes improve yields. researchgate.net

Dehydrating Agents: In cases where azeotropic distillation is not practical, desiccants like anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves are employed to sequester the water byproduct. wikipedia.orgresearchgate.net

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Catalyst | Acid catalysts (e.g., p-TsOH, HCl) | To protonate the carbonyl oxygen, increasing its electrophilicity. | wikipedia.orgmasterorganicchemistry.com |

| Solvent | Toluene, Benzene, Cyclohexane | Facilitates azeotropic removal of water. | researchgate.netmychemblog.com |

| Water Removal | Dean-Stark trap, Molecular sieves, MgSO₄ | Shifts the reaction equilibrium towards product formation. | wikipedia.orgmasterorganicchemistry.com |

| Temperature | Reflux | Increases reaction rate and aids in azeotropic distillation. | mychemblog.com |

Catalysts are essential for facilitating the condensation reaction between the ketone and the secondary amine. masterorganicchemistry.com Acid catalysis is the most common approach, where a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a mineral acid is used. thieme-connect.com The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the secondary amine. masterorganicchemistry.com

However, if the pKaH of the reacting amine is sufficiently high, as is the case with pyrrolidine (B122466) (pKaH of 11.26), acid catalysis may not always be required for the initial addition step, though it is still needed for the dehydration of the carbinolamine intermediate. wikipedia.org

In addition to catalysts, certain additives can prevent side reactions. For instance, self-condensation of the ketone can be a competing reaction. The addition of titanium tetrachloride (TiCl₄) can mitigate this issue by acting as both a Lewis acid catalyst and a powerful water scavenger, thus promoting the formation of the enamine with high purity. wikipedia.orgmasterorganicchemistry.com The choice of catalyst can also influence the stereochemical outcome of the reaction, a critical aspect of enamine chemistry. nih.govresearchgate.net

Precursor Synthesis and Derivatization Routes

The properties and final structure of the enamine are dictated by its precursors. The synthesis of 1-(1-Phenylbut-1-en-1-yl)pyrrolidine relies on the availability of a suitable phenyl butanone and the integration of the pyrrolidine ring.

The primary ketone precursor for the target enamine is 1-phenyl-2-butanone. Several synthetic routes exist for its preparation. A common laboratory-scale method involves the acetoacetic ester synthesis, where ethyl acetoacetate (B1235776) is alkylated with benzyl (B1604629) bromide, followed by hydrolysis and decarboxylation to yield the desired ketone. chegg.comchegg.com

Another approach is the Friedel-Crafts acylation of benzene with butanoyl chloride, which yields butyrophenone (B1668137). Subsequent chemical manipulation would be required to isomerize this to 1-phenyl-2-butanone. Alternatively, starting from benzyl cyanide (phenylacetonitrile), a reaction with an ethyl Grignard reagent followed by hydrolysis can produce 1-phenyl-2-butanone. vaia.com Industrial preparations may involve catalytic hydrogenation of unsaturated precursors like 3-methyl-4-phenyl-3-en-2-one. google.com

The integration of the pyrrolidine ring to form the enamine is most commonly achieved through the direct condensation reaction with the phenyl butanone precursor as described previously. wikipedia.orgmasterorganicchemistry.com This method directly attaches the nitrogen of the pyrrolidine to the carbonyl carbon, which ultimately becomes one of the carbons in the enamine double bond.

Stereoselective and Regioselective Synthesis of Enamine Isomers

The synthesis of this compound from an unsymmetrical ketone like 1-phenyl-2-butanone presents significant challenges in controlling regioselectivity and stereoselectivity. nih.gov

Regioselectivity: The reaction can produce two different regioisomers, depending on which α-carbon is deprotonated to form the double bond.

Kinetic Product: Deprotonation of the less sterically hindered α-carbon (the methyl group) leads to the less substituted enamine. This is often the major product under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times). This principle is famously exploited in the Stork enamine synthesis. youtube.com

Thermodynamic Product: Deprotonation of the more substituted α-carbon (the methylene (B1212753) group adjacent to the phenyl ring) results in a more substituted, and typically more thermodynamically stable, double bond. This isomer is favored under thermodynamic control (e.g., higher temperatures, longer reaction times, presence of a proton source for equilibration). nih.gov

The choice of reaction conditions and catalysts can be used to favor one regioisomer over the other. thieme-connect.com For example, using a bulky amine or specific catalytic systems can enhance the formation of the less substituted enamine. youtube.com

Stereoselectivity: Once the regiochemistry is established, the geometry of the trisubstituted double bond must be controlled, leading to either the (E) or (Z) stereoisomer. Controlling the double bond geometry of trisubstituted enamines is particularly challenging. nih.gov The stereochemical outcome can be influenced by the steric interactions between the substituents on the double bond and the pyrrolidine ring, as well as by the specific catalyst or chiral auxiliary used in the reaction. thieme-connect.comresearchgate.net Advanced methods, such as palladium-catalyzed carboamination of propargylic alcohols, have been developed to achieve high levels of both regio- and stereocontrol in the synthesis of highly substituted enamines. nih.gov

Advanced Mechanistic Studies of 1 1 Phenylbut 1 En 1 Yl Pyrrolidine Reactivity

Nucleophilic Reactivity Profile of the Enamine α-Carbon

Enamines, such as 1-(1-phenylbut-1-en-1-yl)pyrrolidine, are neutral but highly reactive carbon nucleophiles. masterorganicchemistry.com Their utility in organic synthesis stems from the electronic interplay between the nitrogen lone pair and the π-system of the double bond. This interaction increases the electron density at the α-carbon (the carbon atom not attached to the nitrogen), making it susceptible to attack by a wide range of electrophiles. chemistrysteps.com The resonance structure illustrates this delocalization, showing a formal negative charge on the α-carbon and a positive charge on the nitrogen, forming an iminium ion moiety. masterorganicchemistry.comchemistrysteps.com

The nucleophilicity of the α-carbon in this compound is a finely tuned property governed by both electronic and steric effects originating from its constituent parts: the pyrrolidine (B122466) ring, the phenyl group, and the ethyl group attached to the double bond.

Electronic Factors: The nitrogen atom's lone pair is the primary source of the enamine's nucleophilicity. masterorganicchemistry.com The delocalization of this lone pair into the C=C double bond creates a high-energy highest occupied molecular orbital (HOMO), which is key to its reactivity. nih.gov In the case of the pyrrolidine ring, the five-membered structure allows for a more planar conformation around the nitrogen atom. This planarity maximizes the p-orbital overlap between the nitrogen lone pair and the π-system of the double bond, thereby enhancing the electron-donating effect and increasing the nucleophilicity of the α-carbon. researchgate.net The phenyl group attached to the β-carbon can exert a modest electronic influence through resonance and inductive effects, potentially modulating the electron density of the double bond.

Steric Factors: Steric hindrance plays a critical role in the reactivity and stability of enamines. In this compound, the substituents on the double bond (phenyl and ethyl groups) and the pyrrolidine ring create a specific steric environment. This environment can influence the approach of electrophiles. For instance, bulky electrophiles may face significant steric repulsion, slowing the reaction rate. Furthermore, steric interactions, often referred to as allylic strain, between the substituents on the nitrogen and the double bond can influence the thermodynamic stability of the enamine isomer formed. masterorganicchemistry.com

The choice of the secondary amine precursor has a profound impact on the resulting enamine's reactivity. Pyrrolidine-derived enamines, such as the subject compound, are consistently found to be among the most reactive. nih.govresearchgate.net A comparison with enamines derived from other common cyclic secondary amines like piperidine (B6355638) and morpholine (B109124) highlights the superior nucleophilicity of the pyrrolidine system.

The enhanced reactivity of pyrrolidine enamines is attributed to the stereoelectronic properties of the five-membered ring. nih.gov The ring is capable of adopting a more planar conformation, which maximizes the overlap of the nitrogen's lone pair with the double bond's π-system. researchgate.net This leads to a higher degree of p-character in the nitrogen lone pair, making it more available for delocalization and thus increasing the nucleophilicity at the α-carbon. nih.gov

In contrast, six-membered rings like piperidine are less able to achieve this planarity, resulting in reduced orbital overlap and consequently lower nucleophilicity. researchgate.net Morpholine-derived enamines are considerably less reactive. This is due to two factors: the electron-withdrawing inductive effect of the oxygen atom, which reduces the electron-donating ability of the nitrogen, and a more pronounced pyramidal geometry at the nitrogen atom, which further hinders effective orbital overlap. nih.gov

According to the Mayr Reactivity Scale, a logarithmic measure of nucleophilicity, the pyrrolidine enamine of cyclohexanone (B45756) has a nucleophilicity parameter of approximately 15. masterorganicchemistry.com This value is significantly higher than that of related alkenes, demonstrating a difference in reactivity of many orders of magnitude. masterorganicchemistry.com

| Amine Source | Relative Nucleophilicity | Key Structural/Electronic Factors |

|---|---|---|

| Pyrrolidine | High | Five-membered ring allows for planarity, maximizing N lone pair and C=C π-system overlap. researchgate.net High p-character of the nitrogen lone pair. nih.gov |

| Piperidine | Moderate | Six-membered ring is less planar, leading to reduced orbital overlap compared to pyrrolidine. researchgate.net |

| Morpholine | Low | Electron-withdrawing effect of the oxygen atom reduces nitrogen's electron-donating ability. nih.gov Pronounced pyramidalization at the nitrogen atom hinders orbital overlap. nih.gov |

Elucidation of Reaction Pathways in Key Organic Transformations

The heightened nucleophilicity of this compound makes it a valuable intermediate in several key carbon-carbon bond-forming reactions. Understanding the mechanisms of these transformations is crucial for predicting outcomes and designing synthetic strategies.

The Stork enamine synthesis is a cornerstone of enamine chemistry, providing a reliable method for the α-alkylation and α-acylation of carbonyl compounds. mychemblog.comorgoreview.com The process occurs via a three-step sequence: enamine formation, reaction with an electrophile, and hydrolysis. orgoreview.comlibretexts.org

Alkylation Mechanism: In the alkylation reaction, the enamine this compound acts as the nucleophile, attacking an alkyl halide (e.g., methyl iodide). The mechanism proceeds as follows:

Nucleophilic Attack: The reaction is initiated by the delocalization of the nitrogen's lone pair to form a transient C=N double bond (an iminium moiety). This forces the π-electrons of the enamine's C=C bond to attack the electrophilic carbon of the alkyl halide in a classic SN2 reaction. masterorganicchemistry.comchemistrysteps.com

Iminium Ion Formation: This attack results in the formation of a new C-C bond at the α-carbon and the expulsion of the halide ion. The product of this step is a resonance-stabilized iminium salt. chemistrysteps.commakingmolecules.com

Hydrolysis: The iminium salt is then subjected to aqueous acidic hydrolysis. This step reverses the enamine formation process, cleaving the C=N bond and regenerating the carbonyl group to yield the final α-alkylated ketone. chemistrysteps.comlibretexts.org

Acylation Mechanism: The acylation mechanism is similar but involves an acyl halide or anhydride (B1165640) as the electrophile.

Nucleophilic Addition: The enamine's α-carbon attacks the electrophilic carbonyl carbon of the acyl halide. libretexts.orgyoutube.com This forms a tetrahedral intermediate. libretexts.org

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the halide ion as a leaving group. libretexts.org This step results in the formation of an N-acylated iminium salt.

Hydrolysis: As with alkylation, the final step is the acidic hydrolysis of the iminium salt to afford the 1,3-dicarbonyl product. libretexts.org

Enamines are versatile partners in various cycloaddition and conjugate addition reactions due to their electron-rich nature.

Reactions with Nitroalkenes (Michael Addition): The reaction of this compound with a nitroalkene is a form of Michael or conjugate addition. ucla.edu Nitroalkenes are potent Michael acceptors because the nitro group is strongly electron-withdrawing.

Conjugate Addition: The nucleophilic α-carbon of the enamine attacks the β-carbon of the nitroalkene. youtube.com

Intermediate Formation: This attack forms a new C-C bond and generates an intermediate nitronate and an iminium ion.

Hydrolysis: Subsequent workup with aqueous acid hydrolyzes the iminium ion back to a ketone, yielding a γ-nitro ketone.

[3+2]-Cycloaddition Reactions: Enamines can participate as the 2π-electron component (dipolarophile) in [3+2]-cycloaddition reactions with 1,3-dipoles, such as azides or nitrones. researchgate.net These reactions are a powerful tool for constructing five-membered heterocyclic rings. The mechanism is generally considered to be a concerted, pericyclic process. The high reactivity of enamines in these reactions allows them to proceed efficiently. researchgate.net For example, the reaction with an azide (B81097) would lead to an unstable triazoline intermediate, which can then rearrange or eliminate nitrogen to form other products. The regioselectivity and stereoselectivity of these reactions are dictated by the electronic and steric properties of both the enamine and the 1,3-dipole. researchgate.net

The outcome of enamine-mediated reactions is often governed by kinetic and thermodynamic principles. The formation of the enamine itself can be under either kinetic or thermodynamic control. pitt.edu For an unsymmetrical ketone like 1-phenylbutan-1-one, deprotonation can occur on either side of the carbonyl. Under kinetic control (low temperature, strong non-nucleophilic base), the less-hindered proton is removed faster, leading to the less-substituted enamine. Under thermodynamic control (higher temperature, weaker base, equilibrium conditions), the more stable, more substituted enamine, such as this compound, is favored. pitt.edu

The rate of enamine reactions is directly related to its nucleophilicity. The kinetics of these reactions can be quantified using frameworks like the Mayr-Patz equation (log k = sN(N + E)), which correlates the second-order rate constant (k) with the nucleophilicity parameter (N) of the enamine and the electrophilicity parameter (E) of its reaction partner. nih.gov

Dynamic Chemical Behavior and Reversibility of Enamine Linkages

The formation of this compound from butyrophenone (B1668137) and pyrrolidine is a reversible process, characteristic of enamine synthesis. This equilibrium is influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts. The dynamic nature of the C=C-N linkage is central to its chemical behavior and is fundamentally linked to the reversibility of its formation.

The stability of the enamine is influenced by the degree of p-π overlap between the nitrogen lone pair and the carbon-carbon double bond. Pyrrolidine enamines, in general, exhibit a high degree of this overlap due to the planarity of the five-membered ring, which enhances their stability compared to enamines derived from other cyclic amines like piperidine or morpholine. This increased stability has a direct impact on the equilibrium of the formation and hydrolysis reactions.

To illustrate the influence of electronic effects on the stability and reactivity of analogous systems, the hydrolysis rates of various substituted propiophenone (B1677668) enamines can be considered. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electron density of the enamine system and, consequently, the rate of hydrolysis.

| Substituent on Phenyl Ring of Propiophenone Pyrrolidine Enamine | Relative Rate of Hydrolysis (Conceptual) | Effect |

|---|---|---|

| -NO₂ (para) | Faster | Electron-withdrawing group destabilizes the enamine and the iminium ion intermediate, facilitating nucleophilic attack by water. |

| -H | Reference | Baseline reactivity. |

| -CH₃ (para) | Slower | Electron-donating group stabilizes the enamine and the iminium ion, slowing down the hydrolysis. |

| -OCH₃ (para) | Slower | Strong electron-donating group provides significant stabilization, leading to a slower rate of hydrolysis. |

Isomerization Pathways Involving Enamine Intermediates

This compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. The relative stability of these isomers and the pathways for their interconversion are governed by steric and electronic factors.

The formation of enamines from α-substituted ketones like butyrophenone can lead to a mixture of isomers. The thermodynamically more stable isomer is typically the one that minimizes steric interactions. In the case of this compound, the (E)-isomer, where the bulky phenyl group and the pyrrolidine ring are on opposite sides of the double bond, is generally expected to be the major product under thermodynamic control. The (Z)-isomer would experience significant steric hindrance between the phenyl group and the pyrrolidine ring.

The isomerization between the (E) and (Z) forms can occur through several pathways, often catalyzed by acid. One plausible mechanism involves the protonation of the enamine at the β-carbon to form an iminium ion. This intermediate has a single bond between the α- and β-carbons, allowing for free rotation. Deprotonation can then occur to regenerate the enamine, potentially leading to the other geometric isomer.

Another potential pathway for isomerization involves a mdma.chmdma.ch-suprafacial sigmatropic rearrangement, although this is generally less common for simple enamines. The presence of catalysts, such as transition metals, can also facilitate E/Z isomerization through different mechanistic pathways, for instance, via the formation of π-allyl complexes.

The ratio of (E) to (Z) isomers can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the vinylic proton and the protons on the carbon atoms adjacent to the double bond are typically different for the two isomers. While specific NMR data for this compound is scarce, general trends for similar enamines can be used for conceptual understanding.

| Factor | Influence on Isomerization and Isomer Ratio |

|---|---|

| Steric Hindrance | The thermodynamically more stable isomer will have the bulky groups (phenyl and pyrrolidine) in a trans configuration to minimize steric strain. Thus, the (E)-isomer is expected to predominate at equilibrium. |

| Acid Catalysis | Facilitates isomerization by allowing rotation around the Cα-Cβ bond in the intermediate iminium ion. The rate of isomerization is dependent on the acid concentration and the basicity of the enamine. |

| Temperature | Higher temperatures can provide the necessary energy to overcome the activation barrier for isomerization, allowing the system to reach thermodynamic equilibrium more rapidly. |

| Solvent | The polarity of the solvent can influence the stability of the charged iminium ion intermediate, thereby affecting the rate of acid-catalyzed isomerization. |

Computational and Theoretical Investigations of 1 1 Phenylbut 1 En 1 Yl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT, MP2, CCSD(T))

Quantum chemical calculations are fundamental to understanding the behavior of 1-(1-Phenylbut-1-en-1-yl)pyrrolidine. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to study the conformations and electronic properties of such molecules. nih.gov For higher accuracy, especially in determining energy differences between conformers, explicitly correlated coupled cluster theory is a valuable, albeit computationally expensive, benchmark. researchgate.net These calculations are crucial for building a comprehensive understanding of the molecule's potential energy surface.

The reactivity and stereoselectivity of pyrrolidine (B122466) enamines are intimately linked to their conformational preferences. For this compound, several conformational isomers exist due to rotation around single bonds and the puckering of the pyrrolidine ring. researchgate.net

Key conformational features include:

Rotation around the N–C(α) bond , leading to s-cis and s-trans conformers.

Puckering of the five-membered pyrrolidine ring , which typically exists in two main envelope or twist conformations (often labeled 'up' and 'down'). researchgate.net

Rotation of the phenyl group and the ethyl group attached to the enamine double bond.

Computational studies on similar pyrrolidine enamines have shown that multiple conformers can be significantly populated at room temperature, with small energy differences between them (often less than 1-2 kcal/mol). researchgate.net This indicates that a thorough conformational search is essential for any meaningful theoretical study. The hypothesis that stereoselectivity in enamine reactions is dictated by a single, highly stable ground-state conformer is often an oversimplification; a Boltzmann-weighted average of multiple low-energy conformers provides a more accurate picture. researchgate.net

Table 1: Illustrative Relative Energies of this compound Isomers

This table presents hypothetical relative energies for different conformers, calculated at a representative level of theory (e.g., DFT B3LYP/6-31G(d)). The energies illustrate the small differences typically observed between stable conformers.

| Conformer Description | Relative Energy (ΔE, kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|

| s-trans, Ring Pucker 1 (Global Minimum) | 0.00 | 45.2 |

| s-trans, Ring Pucker 2 | 0.25 | 30.1 |

| s-cis, Ring Pucker 1 | 0.85 | 12.8 |

| s-cis, Ring Pucker 2 | 1.10 | 7.5 |

| Other Rotamers | >1.50 | 4.4 |

Quantum chemical calculations are instrumental in locating the transition state (TS) structures for reactions involving this compound, such as Michael additions or alkylations. By calculating the energy of the reactants and the transition state, the activation energy barrier can be determined. This barrier is directly related to the reaction rate.

For instance, in the aza-Michael addition of pyrrolidine to an electrophile, computational methods like DFT can model the approach of the reactants and identify the geometry of the highest point on the reaction pathway. researchgate.net The activation barriers for such reactions are influenced by factors including steric hindrance, electronic effects, and the presence of catalysts. State-of-the-art computations have shown that these barriers can be systematically lowered by catalysts. researchgate.net

Table 2: Hypothetical Activation Barriers for Reactions of this compound

This table shows representative calculated activation energies for the reaction of the enamine with different electrophiles, illustrating how computational chemistry can be used to predict reactivity trends.

| Reaction | Electrophile | Computational Method | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|

| Michael Addition | Methyl Vinyl Ketone | M06-2X/def2-TZVP | 12.5 |

| Michael Addition | Acrolein | M06-2X/def2-TZVP | 11.8 |

| SN2 Alkylation | Methyl Iodide | M06-2X/def2-TZVP | 18.2 |

Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding the reactivity of this compound. wikipedia.orgnumberanalytics.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

For an enamine, the HOMO is crucial as it acts as the primary electron donor. jseepublisher.com The lone pair on the nitrogen atom conjugates with the C=C double bond, raising the energy of the HOMO and increasing the electron density on the β-carbon. libretexts.org This makes the β-carbon the nucleophilic center of the molecule. The LUMO of an electrophile will act as the electron acceptor. jseepublisher.com A smaller energy gap between the enamine's HOMO and the electrophile's LUMO generally leads to a more favorable interaction and a faster reaction. researchgate.netwikipedia.org

Charge distribution analysis, often visualized with electrostatic potential maps, further confirms the nucleophilic character of the β-carbon, showing a region of negative electrostatic potential.

Table 3: Key FMO Parameters for this compound

Illustrative FMO data calculated using DFT. The HOMO energy indicates the molecule's capacity as an electron donor, while the HOMO-LUMO gap is related to its chemical reactivity and stability.

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Relatively high energy, indicating good nucleophilicity. The orbital is primarily localized on the N and β-carbon. |

| LUMO Energy | -0.5 | The orbital is primarily localized on the C=C-Ph system, indicating the site for potential nucleophilic attack on the molecule itself. |

| HOMO-LUMO Gap | 5.3 | Indicates moderate kinetic stability and reactivity. |

Molecular Modeling and Simulations for Reaction Dynamics

While quantum chemical calculations typically focus on stationary points (reactants, products, transition states), molecular modeling and simulations can explore the entire reaction pathway and dynamics. Techniques like Ab Initio Molecular Dynamics (AIMD) can simulate the movement of atoms during a chemical reaction, providing a more complete picture of the reaction mechanism. These simulations can reveal short-lived intermediates and dynamic effects that are not apparent from static calculations, offering deeper insight into how factors like solvent molecules influence the reaction trajectory of enamines.

Computational Prediction of Spectroscopic Parameters and Reactivity

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For this compound, DFT calculations can predict:

Vibrational Frequencies: These correspond to peaks in an Infrared (IR) spectrum. Comparing the calculated spectrum of different conformers with the experimental one can help identify the dominant structures in a sample. jseepublisher.com

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C chemical shifts are invaluable for assigning experimental spectra and confirming molecular structures.

Reactivity can also be predicted computationally. The HOMO energy, as determined by FMO analysis, correlates with the enamine's nucleophilicity. youtube.comnumberanalytics.com Furthermore, calculated activation energies provide a quantitative prediction of reaction rates under different conditions. researchgate.net

Analysis of Non-Covalent Interactions in Enamine Conformations

Non-covalent interactions (NCIs) play a critical role in determining the preferred conformations of flexible molecules like this compound. nih.govqub.ac.uk These are weaker interactions, such as van der Waals forces and C-H···π interactions, but their cumulative effect can significantly influence conformational equilibria. nih.gov

In this specific enamine, potential NCIs include:

Intramolecular C-H···π interactions: Hydrogen atoms on the pyrrolidine ring or the ethyl group can interact favorably with the electron cloud of the phenyl ring.

Dispersive interactions: These attractive forces between the alkyl and aryl substituents and the pyrrolidine ring can stabilize more compact conformations. researchgate.net

Computational tools like Non-Covalent Interaction (NCI) plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis can be used to visualize and quantify these weak interactions, helping to explain why certain conformers are more stable than others. researchgate.netnih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the detailed structure of 1-(1-Phenylbut-1-en-1-yl)pyrrolidine in solution, particularly for assigning the stereochemistry of the tetrasubstituted double bond (E/Z isomerism).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the phenyl, ethyl, and pyrrolidine (B122466) moieties. The chemical shift of the vinylic proton is highly dependent on the geometry of the double bond and the nature of the substituents. However, in this tetrasubstituted alkene, there are no vinylic protons. Therefore, stereochemical assignment relies on through-space correlations observed in 2D NMR experiments, such as NOESY. The protons on the α-carbons of the pyrrolidine ring and the methylene (B1212753) protons of the ethyl group would provide key diagnostic information.

¹³C NMR: The carbon spectrum would confirm the presence of the different carbon environments, including the two sp² carbons of the enamine double bond (C1' and C2'), the carbons of the phenyl ring, the ethyl group, and the pyrrolidine ring. The chemical shifts of the vinylic carbons are particularly informative about the electronic nature of the enamine system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures. Solvent: CDCl₃.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl Protons | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 |

| Vinylic Carbon (C-N) | - | ~145.0 |

| Vinylic Carbon (C-Et) | - | ~118.0 |

| Pyrrolidine (α-CH₂) | ~3.20 (t, 4H) | ~48.0 |

| Pyrrolidine (β-CH₂) | ~1.90 (p, 4H) | ~25.0 |

| Ethyl (CH₂) | ~2.20 (q, 2H) | ~29.0 |

| Ethyl (CH₃) | ~1.05 (t, 3H) | ~14.0 |

Enamines like this compound exhibit restricted rotation around the C1'-N bond due to the delocalization of the nitrogen lone pair into the π-system of the double bond, giving it partial double-bond character. VT-NMR is an essential technique for probing this dynamic process.

At low temperatures, the rotation around the C1'-N bond is slow on the NMR timescale. This can lead to the observation of distinct signals for the protons on the two α-carbons of the pyrrolidine ring, which become diastereotopic. As the temperature is increased, the rate of rotation increases. The distinct signals will broaden, coalesce into a single broad peak at a specific temperature (the coalescence temperature), and finally sharpen into a time-averaged signal at higher temperatures. The energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated from the coalescence temperature and the frequency difference between the signals at low temperature, providing quantitative data on the C-N bond's rotational barrier.

For an unambiguous assignment of all proton and carbon signals and to confirm the molecule's constitution and stereochemistry, a combination of 2D NMR experiments is indispensable. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. It would be used to confirm the connectivity within the ethyl group by showing a correlation between the CH₂ and CH₃ protons, and to trace the coupling pathways among the protons within the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each carbon signal based on the previously assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton. Key expected correlations would include:

Correlations from the ethyl CH₂ protons to both vinylic carbons (C1' and C2').

Correlations from the phenyl protons to the vinylic carbon C1'.

Correlations from the α-CH₂ protons of the pyrrolidine ring to the vinylic carbon C1'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment for assigning the E/Z stereochemistry. researchgate.net It detects through-space proximity between protons. For example, in the Z-isomer, a NOE would be expected between the protons of the phenyl ring and the methylene (CH₂) protons of the ethyl group. Conversely, in the E-isomer, a NOE would be anticipated between the phenyl ring protons and the α-protons of the pyrrolidine ring.

Table 2: Key Expected 2D NMR Correlations for Structural Elucidation

| Technique | Correlated Nuclei | Information Gained |

| COSY | ¹H ↔ ¹H | Connectivity within ethyl and pyrrolidine groups. |

| HSQC | ¹H ↔ ¹³C (¹J) | Direct C-H attachments. |

| HMBC | ¹H ↔ ¹³C (²⁻³J) | Connectivity between molecular fragments (e.g., Phenyl-C=C, Pyrrolidine-C=C). |

| NOESY | ¹H ↔ ¹H (space) | Stereochemistry (E/Z isomerism) and preferred conformation. |

X-ray Diffraction (XRD) for Solid-State Structure and Absolute/Relative Stereochemistry

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. nih.govmdpi.com If a suitable single crystal of this compound can be grown, XRD analysis would yield a three-dimensional model of the molecule.

This analysis would unambiguously determine:

Absolute and Relative Stereochemistry: The E/Z configuration of the double bond would be unequivocally established.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained. Of particular interest is the C1'-N bond length, which is expected to be shorter than a typical C-N single bond (~1.47 Å) due to its partial double-bond character. The C1'=C2' double bond length would also be confirmed.

Conformation and Torsional Angles: The analysis would reveal the conformation of the pyrrolidine ring (e.g., envelope or twisted) and the torsional angles describing the orientation of the phenyl and ethyl groups relative to the plane of the double bond.

Intermolecular Interactions: XRD elucidates how molecules pack in the crystal lattice, revealing any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions. nih.gov

Table 3: Representative Solid-State Structural Parameters from XRD Values are typical for similar enamine structures.

| Parameter | Expected Value | Significance |

| Bond Length (C1'=C2') | ~1.35 - 1.37 Å | Confirms double bond. |

| Bond Length (C1'-N) | ~1.38 - 1.41 Å | Indicates partial double bond character. |

| Bond Length (C(phenyl)-C1') | ~1.48 - 1.50 Å | sp²-sp² single bond. |

| Bond Angle (N-C1'=C2') | ~120 - 125° | Geometry of the enamine core. |

| Planarity | High | The N, C1', C2', and attached atoms tend to be coplanar to maximize p-orbital overlap. |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis in Mechanistic Studies

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule. semanticscholar.orgresearchgate.net In mechanistic studies, these techniques can be used to monitor the progress of a reaction by observing the appearance or disappearance of characteristic vibrational bands.

For this compound, the key vibrational modes include:

C=C Stretch: A strong band in the region of 1650-1600 cm⁻¹ is characteristic of the enamine C=C double bond. This band is often more intense in the Raman spectrum.

C-N Stretch: The enamine C-N stretching vibration typically appears in the 1350-1250 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine and ethyl groups appear below 3000 cm⁻¹.

Aromatic C=C Stretches: Phenyl ring vibrations typically give rise to bands around 1600 cm⁻¹ and 1450 cm⁻¹.

In a synthetic context, for example, the formation of the enamine from a ketone and pyrrolidine could be monitored by the disappearance of the ketone's C=O stretching band (~1715 cm⁻¹) and the appearance of the enamine's C=C stretching band (~1640 cm⁻¹).

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium-Strong |

| Alkene C=C | Stretch | 1650 - 1600 | Medium-Variable |

| Aromatic C=C | Stretch | ~1600, ~1450 | Medium-Strong |

| Enamine C-N | Stretch | 1350 - 1250 | Strong |

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Intermediates

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and providing structural information based on its fragmentation patterns.

Molecular Ion: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the confirmation of the elemental formula (C₁₄H₁₉N).

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for enamines is typically cleavage of the bond beta to the nitrogen atom, which for this molecule would be the C2'-C3' bond of the butyl group. This would result in the formation of a highly resonance-stabilized iminium cation, which would likely be the base peak in the spectrum. Other possible fragmentations include the loss of the phenyl group or cleavage within the pyrrolidine ring. Analysis of these fragments helps to piece together the molecular structure, confirming the identity of the substituents on the double bond.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Ion Structure | Fragmentation Pathway |

| 201 | [C₁₄H₁₉N]⁺ | Molecular Ion (M⁺) |

| 172 | [M - C₂H₅]⁺ | Cleavage of the ethyl group (β-cleavage), forming a stable iminium cation. (Likely Base Peak) |

| 124 | [M - C₆H₅]⁺ | Loss of the phenyl radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Utility of 1 1 Phenylbut 1 En 1 Yl Pyrrolidine in Complex Organic Synthesis

Role as a Versatile Synthetic Intermediate for Carbon-Carbon Bond Formation

The primary utility of 1-(1-Phenylbut-1-en-1-yl)pyrrolidine lies in its function as a masked enolate of butyrophenone (B1668137). This enamine chemistry provides a neutral, non-basic alternative to traditional enolate chemistry, enabling a range of carbon-carbon bond-forming reactions under mild conditions.

Enantioselective and Diastereoselective Synthesis of Chiral Building Blocks

The synthesis of chiral molecules is a cornerstone of modern organic and medicinal chemistry. mdpi.com Chiral pyrrolidine (B122466) derivatives, in particular, are not only common structural motifs in bioactive compounds but also serve as powerful organocatalysts. mdpi.comunibo.it The enamine this compound can be employed in asymmetric reactions to generate chiral building blocks.

In the presence of a chiral acid or through the use of a chiral auxiliary, the protonation of the enamine or its reaction with an electrophile can proceed stereoselectively. Asymmetric intramolecular Michael reactions of acyclic compounds have been shown to produce versatile chiral pyrrolidine and piperidine (B6355638) derivatives with moderate to excellent optical yields. rsc.org This principle can be extended to intermolecular reactions involving this compound. For instance, its reaction with a prochiral electrophile, mediated by a chiral catalyst, can lead to the formation of a new stereocenter. After the reaction, hydrolysis of the resulting iminium ion intermediate regenerates the carbonyl group, yielding a chiral α-substituted butyrophenone derivative, which is a valuable precursor for further synthetic transformations.

| Reaction Type | Reactant | Catalyst/Auxiliary | Product Type | Stereoselectivity |

| Asymmetric Alkylation | Alkyl Halide | Chiral Phase-Transfer Catalyst | α-Alkylated Butyrophenone | Enantioselective |

| Asymmetric Michael Addition | Prochiral Michael Acceptor | Chiral Brønsted Acid | γ-Keto Ester/Nitrile | Enantioselective |

| Diastereoselective Addition | Chiral Electrophile | None | Diastereomeric α-Substituted Ketone | Diastereoselective |

Michael Additions and Annulation Strategies

Enamines are excellent nucleophiles for 1,4-conjugate addition, commonly known as the Michael reaction. This compound can react with a wide range of Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, and nitro compounds. This reaction forms a new carbon-carbon bond at the β-position of the acceptor. The initial adduct, upon hydrolysis, yields a 1,5-dicarbonyl compound or a related functionalized ketone.

This strategy is foundational for annulation reactions, most notably the Robinson annulation, which constructs a six-membered ring. The sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Using this compound as the nucleophile, reaction with an α,β-unsaturated ketone like methyl vinyl ketone would, after hydrolysis and cyclization, yield a substituted cyclohexenone ring fused to the butyrophenone framework. These annulation strategies are powerful tools for the rapid assembly of polycyclic systems.

Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound extends beyond simple C-C bond formation to the synthesis of complex heterocyclic structures, which are prevalent in natural products and pharmaceuticals. nih.govd-nb.info

Pyrrolizines and Indolizidines

Pyrrolizidine and indolizidine alkaloids are bicyclic nitrogen-containing heterocycles known for their wide range of biological activities. nih.govrsc.org The synthesis of these scaffolds can be approached using this compound as a key intermediate. A common strategy involves the reaction of the enamine with an electrophile containing a leaving group and a second functional group capable of cyclization. For example, acylation of the enamine with a halo-acyl chloride, followed by intramolecular N-alkylation and subsequent reduction and cyclization steps, can furnish the core indolizidine skeleton. The versatility of proline as a chiral synthon has been extensively demonstrated in the synthesis of these alkaloid families. rsc.org

Azetidines and Substituted Pyrrolidines

Azetidines, four-membered nitrogen heterocycles, are important building blocks in medicinal chemistry. bham.ac.uk While their synthesis can be challenging, methods like the aza Paternò-Büchi reaction ([2+2] photocycloaddition between an imine and an alkene) are effective. rsc.org An alternative approach could involve the functionalization of this compound, followed by ring-closing reactions.

More directly, this enamine is a precursor for synthesizing substituted pyrrolidines. The pyrrolidine ring is a fundamental scaffold in numerous bioactive natural products and medicinal agents. nih.govnih.gov The reaction of the enamine with aziridines or other suitable three-atom components can lead to [3+2] cycloaddition-type pathways, affording highly substituted pyrrolidines. For instance, Lewis acid-catalyzed multicomponent reactions can construct up to three stereogenic centers in a single operation to yield functionalized pyrrolidines diastereoselectively. nih.gov Furthermore, iodocyclisation of homoallyl amines, which can be derived from intermediates accessible from the enamine, provides a temperature-controlled stereoselective route to either azetidines or pyrrolidines. nih.govrsc.orgresearchgate.net At room temperature, 2-(iodomethyl)azetidine derivatives are formed, which can thermally isomerize to 3-iodopyrrolidines at elevated temperatures. nih.govrsc.org

| Heterocycle | Synthetic Strategy | Key Intermediate from Enamine | Reference Reaction Conditions |

| Azetidine | Iodocyclisation | N-Substituted Homoallylamine | I₂, NaHCO₃, 20 °C |

| Pyrrolidine | Thermal Isomerization | 2-(Iodomethyl)azetidine | Heat (50 °C) |

| Pyrrolidine | Multicomponent Reaction | Iminium Ion Intermediate | Lewis Acid (e.g., TiCl₄), -78 °C to 23 °C |

Pyranone and Other Oxygen-Containing Heterocycles via Oxa-Diels-Alder Reactions

Enamines can participate as electron-rich dienophiles in hetero-Diels-Alder reactions with electron-deficient dienes. This reactivity allows for the synthesis of six-membered oxygen-containing heterocycles. More commonly, enamines react with α,β-unsaturated acyl chlorides or anhydrides in [4+2] cycloadditions, where the enamine acts as the two-atom component. This leads to the formation of δ-lactone (pyranone) structures after elimination and hydrolysis.

Specifically, the reaction of this compound with an electron-poor heterodienophile, such as a carbonyl or imine, can proceed via an oxa-Diels-Alder type mechanism to generate dihydropyran rings. These structures are valuable intermediates in the synthesis of various natural products. mdpi.comresearchgate.net The reaction's regioselectivity and stereoselectivity can often be controlled by the choice of substrates and reaction conditions, providing access to complex oxygenated heterocycles.

Formation of Aromatic and Polycyclic Systems through Enamine Annulation

Enamine annulation reactions are powerful tools for the construction of cyclic, aromatic, and polycyclic frameworks. While general principles of enamine reactivity in annulation are well-established, specific studies detailing the application of this compound in the synthesis of aromatic and polycyclic systems are not extensively documented in readily available scientific literature. However, by extrapolating from known enamine annulation strategies, its potential in this area can be outlined.

The core reactivity of this compound stems from the nucleophilic character of the β-carbon of the enamine. This nucleophilicity allows it to react with various electrophilic partners, initiating a cascade of reactions that can lead to ring formation.

Conceptual Annulation Strategies:

| Annulation Strategy | Electrophilic Partner | Potential Product Skeletons |

| [4+2] Cycloaddition | α,β-Unsaturated ketones/aldehydes | Substituted cyclohexenes, which can be aromatized to form benzene (B151609) derivatives. |

| Michael Addition followed by Aldol Condensation | α,β-Unsaturated carbonyl compounds | Dihydroindenes, tetrahydronaphthalenes, and other fused ring systems. researchgate.netnih.gov |

| Reaction with Diketenes or Acyl Ketenes | Diketenes, acyl ketenes | Poly-functionalized aromatic and heterocyclic systems. |

Detailed research findings on the specific use of this compound in these annulation reactions to form complex aromatic and polycyclic systems are sparse. General studies on pyrrolidine enamines of ketones have shown that they can be condensed with reagents like 1,4-diacetoxy-2-butanone to afford substituted benzenes, dihydroindenes, and tetrahydronaphthalenes in modest yields. researchgate.netnih.gov The regiocontrol in these reactions is a key aspect, often influenced by the substitution pattern of the enamine.

Integration into Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, thereby reducing steps and increasing atom economy. The integration of this compound into such processes would leverage its nucleophilic nature to engage with multiple reactants in a controlled sequence.

Pyrrolidine derivatives are frequently employed in MCRs, often participating in the formation of heterocyclic structures. researchgate.netnih.gov While specific examples centered on this compound are not prominent in the literature, its potential can be inferred from related transformations.

Potential Multi-Component and Cascade Applications:

| Reaction Type | Reactants | Potential Products |

| Mannich-type reaction | Aldehyde, another amine/pronucleophile | β-Amino carbonyl compounds, precursors to various nitrogen-containing heterocycles. |

| Michael-initiated ring closure (MIRC) | α,β-Unsaturated electrophile | Functionalized cyclic compounds. |

| [3+2] Cycloaddition | Azomethine ylides | Highly substituted pyrrolidine rings. |

Research into cascade reactions involving enamines often highlights their ability to initiate a sequence of bond-forming events. For instance, an initial Michael addition of the enamine to an electrophilic olefin can be followed by an intramolecular cyclization, leading to the rapid assembly of complex cyclic systems. The specific substitution pattern of this compound, with a phenyl and an ethyl group on the double bond, would influence the stereochemical outcome of such cascade processes.

While the direct application of this compound in complex organic synthesis as a standalone topic of extensive research appears limited based on available literature, its structural features as an α,β-disubstituted enamine suggest a rich potential for further exploration in the development of novel annulation, multi-component, and cascade reactions for the synthesis of diverse and complex molecular architectures.

Catalytic Applications and Organocatalysis

Enamine-Mediated Organocatalysis

Enamine catalysis represents a fundamental strategy in organocatalysis, mimicking the mechanism of natural aldolase (B8822740) enzymes. This approach involves the in situ formation of a nucleophilic enamine from a carbonyl compound (an aldehyde or ketone) and a secondary amine catalyst, such as pyrrolidine (B122466) or its derivatives. acs.orglibretexts.org This transient enamine then attacks an electrophile. The resulting iminium ion is subsequently hydrolyzed to regenerate the amine catalyst and furnish the functionalized carbonyl product. acs.org This catalytic cycle avoids the need for pre-formed enolates, offering a more direct and often stereocontrolled route to complex molecules.

The true power of enamine catalysis is realized in asymmetric synthesis, where chiral pyrrolidine derivatives are employed to control the stereochemical outcome of reactions.

The asymmetric aldol (B89426) reaction is a cornerstone of this methodology, enabling the direct, enantioselective coupling of two carbonyl compounds. wikipedia.org In this process, a chiral amine catalyst reacts with a ketone donor to form a chiral enamine. The inherent chirality of the catalyst directs the enamine's nucleophilic attack on an aldehyde acceptor from a specific face, thereby controlling the formation of new stereocenters. researchgate.netprinceton.edu Although specific data for 1-(1-Phenylbut-1-en-1-yl)pyrrolidine is not extensively documented, the principles established with analogous systems are directly applicable. Research has shown that catalysts derived from proline, a natural chiral pyrrolidine, are highly effective. princeton.edu The reaction conditions, solvent, and catalyst structure all play crucial roles in determining the yield and stereoselectivity (both diastereoselectivity and enantioselectivity). mdpi.com

| Catalyst Type | Carbonyl Donor | Carbonyl Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| (S)-Proline | Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | 9:1 (anti) | >99% |

| (S)-Proline | Acetone | Isovaleraldehyde | - | 95% |

| Proline Derivative | Propionaldehyde | Isobutyraldehyde | 24:1 (anti) | >99% |

This table presents representative data for proline-catalyzed aldol reactions to illustrate the principles of enamine-mediated asymmetric catalysis. acs.orgprinceton.edu

The Diels-Alder reaction , a powerful tool for constructing six-membered rings, can also be rendered highly enantioselective using chiral amine catalysts. nih.govmasterorganicchemistry.com In this context, the catalyst activates an α,β-unsaturated aldehyde or ketone dienophile by converting it into a chiral iminium ion. This activation lowers the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the [4+2] cycloaddition with a diene. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, forcing the diene to approach from the opposite face and ensuring high enantioselectivity. princeton.edu Alternatively, enamines can react as the diene component in hetero-Diels-Alder reactions. For instance, enamines generated in situ from various carbonyl compounds and pyrrolidine have been shown to react diastereoselectively with steroidal 1-azadienes, leading to novel chiral pentacyclic steroids. researchgate.net

The pyrrolidine ring is considered a "privileged" scaffold in organocatalysis due to its conformational rigidity and the predictable stereochemical environment it creates. nih.gov Extensive research has focused on modifying the basic pyrrolidine structure to fine-tune its catalytic activity and selectivity. nih.gov A primary strategy involves introducing bulky substituents at the C2 position, adjacent to the nitrogen atom. nih.govnih.gov These substituents create a sterically demanding chiral pocket that dictates the facial selectivity of the enamine's attack on the electrophile. nih.govbeilstein-journals.org

The development of these catalysts often involves multi-step syntheses starting from chiral precursors like (R)-glyceraldehyde or pyroglutamic acid. nih.govacs.org By systematically varying the substituents, researchers can modulate the catalyst's electronic and steric properties to optimize performance for specific transformations, such as Michael additions or α-functionalizations. nih.govbeilstein-journals.org This modularity allows for the creation of highly specialized catalysts tailored for challenging substrates. nih.gov

| Catalyst Motif | Design Rationale | Target Application |

| Diarylprolinol Silyl Ethers | Bulky C2 substituent provides steric shielding of one enamine face. | Aldol, Michael, and Diels-Alder reactions. |

| Prolinamides | C2 side chain incorporates a hydrogen-bond donor to activate the electrophile. | Aldol and Mannich reactions. |

| Pyrrolidine-Thiourea | Bifunctional catalyst with enamine-forming site and H-bond donor site for dual activation. | Michael additions to nitroolefins. |

| C2-Dioxolane Pyrrolidines | Tunable, bulky C2 substituent derived from the chiral pool to create a demanding steric environment. | Michael additions of aldehydes to nitroolefins. nih.govbeilstein-journals.org |

Transition Metal Catalysis Leveraging Enamine Intermediates

Enamines derived from pyrrolidine and ketones serve as powerful carbon nucleophiles that can be integrated into transition metal catalytic cycles. This combination merges the principles of organocatalysis with the diverse reactivity of transition metals, enabling transformations that are difficult to achieve with either catalytic system alone. researchgate.net

Enamines are excellent soft nucleophiles for the palladium-catalyzed allylic alkylation (also known as the Tsuji-Trost reaction). In this reaction, a Pd(0) catalyst reacts with an allylic substrate (e.g., an allylic acetate (B1210297) or carbonate) to form a π-allylpalladium(II) complex. The enamine, such as this compound, then attacks this electrophilic complex to form a new carbon-carbon bond. Subsequent hydrolysis of the resulting iminium ion yields an α-allylated ketone. The use of chiral ligands on the palladium center can induce high levels of enantioselectivity in the final product. nih.govnih.gov This methodology is highly valued for its ability to construct quaternary carbon stereocenters. nih.gov

Furthermore, palladium catalysis is instrumental in the synthesis of enamines themselves through the amination of alkenyl halides, providing a direct route to these valuable intermediates. rsc.org The development of specialized ligands has also enabled the challenging amination of aryl halides with aqueous ammonia, showcasing the power of Pd-catalysis in C-N bond formation. nih.gov

| Palladium Precursor | Ligand | Nucleophile | Electrophile | Key Feature |

| Pd(PPh₃)₄ | PPh₃ | Ketone-derived enamine | Allylic alcohol | Direct α-allylation of aldehydes/ketones. acs.org |

| [Pd(allyl)Cl]₂ | Chiral Diphosphane | Malonate | Allyl acetate | Asymmetric allylic alkylation. nih.gov |

| Pd(OAc)₂ | KPhos | Aqueous Ammonia | Aryl Chloride | Direct synthesis of primary anilines. nih.gov |

| Pd₂ (dba)₃ | BINAP | Secondary Amine | Alkenyl Bromide | Synthesis of enamines. rsc.org |

While palladium is dominant in this area, other transition metals like cobalt also play a significant role in transformations involving pyrrolidine-related structures. Cobalt catalysts are particularly effective in the synthesis of pyrrolidines and pyrrolidinones through reductive coupling and cyclization reactions. researchgate.netacs.orgorganic-chemistry.orgthieme-connect.com For example, cobalt complexes can catalyze the reductive coupling of nitriles and acrylamides to furnish substituted pyrrolidinones, which are important structural motifs in biologically active compounds. organic-chemistry.orgthieme-connect.com Catalyst-tuned hydroalkylation reactions of 3-pyrrolines using either cobalt or nickel catalysts allow for regioselective C2 or C3 alkylation, respectively, demonstrating how different metals can provide divergent reactivity pathways for functionalizing the pyrrolidine core. organic-chemistry.org

Synergistic and Cooperative Catalysis Involving Enamine Activation

Synergistic catalysis is an advanced strategy where two distinct catalytic cycles operate concurrently to activate both the nucleophile and the electrophile in a single transformation. acs.org This approach often involves the combination of an organocatalyst and a transition metal catalyst.

In a typical synergistic Pd/enamine system, a chiral secondary amine (like a pyrrolidine derivative) generates a nucleophilic enamine from a ketone, while a palladium catalyst simultaneously activates an electrophile, for example, through C-H activation of an allylarene. acs.org The two activated species then react, achieving a cross-coupling that would be impossible with either catalyst alone. This dual activation strategy has been successfully applied to the oxidative allylic alkylation of unactivated ketones. acs.org

Cooperative catalysis can also occur between an amine catalyst and an organic co-catalyst. For instance, the addition of a Brønsted acid or a hydrogen-bond donor (like thiourea) can work in concert with the enamine catalyst. nih.govwisc.edu The amine generates the nucleophilic enamine, while the co-catalyst activates the electrophile (e.g., a nitroalkene or an α,β-unsaturated ester) by lowering its LUMO through hydrogen bonding. This cooperative activation enhances reaction rates and can significantly improve stereoselectivity, enabling reactions with previously unreactive electrophiles. nih.govwisc.edu

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies in Enamine Chemistry

The principles of green chemistry are increasingly pivotal in modern organic synthesis, steering research towards more environmentally benign and efficient processes. For enamine chemistry, this translates into several promising research avenues aimed at reducing waste, minimizing energy consumption, and utilizing renewable resources.

A primary focus is the development of solvent-free reaction conditions. Traditional methods for enamine synthesis often rely on organic solvents, which contribute significantly to chemical waste. Mechanochemical methods, such as ball milling, offer a compelling alternative by using mechanical energy to drive reactions, often with quantitative conversion in minutes without the need for catalysts or bases. Another approach is the use of deep eutectic solvents (DESs), which are biodegradable, have low volatility, and can be derived from renewable resources like choline (B1196258) chloride and urea. These solvents can act as both the reaction medium and catalyst, streamlining synthesis and reducing waste.

Biocatalysis presents another significant opportunity for the green synthesis of amines and their enamine precursors. Enzymes such as imine reductases (IREDs), amine dehydrogenases (AmDHs), and transaminases (TAs) can catalyze the formation of chiral amines with high enantioselectivity under mild, physiological conditions. The combination of different enzymes in biocatalytic cascades allows for the one-pot synthesis of complex amines from simple starting materials, increasing efficiency and reducing purification steps. For instance, a dual-enzyme system combining an ene-reductase (ERed) and an imine reductase (IRed) can convert α,β-unsaturated ketones into chiral amines with two stereocenters in high purity. The use of renewable resources, such as biomass-derived alcohols and aldehydes, as starting materials for these biocatalytic processes further enhances their sustainability.

The following table summarizes some green synthetic approaches applicable to enamine chemistry.

| Green Methodology | Key Features | Potential Advantages |

| Mechanochemistry (Ball Milling) | Solvent-free, uses mechanical energy. | Reduced waste, rapid reaction times, high yields. |

| Deep Eutectic Solvents (DESs) | Biodegradable, low volatility, can act as catalyst and solvent. | Reduced reliance on hazardous solvents, streamlined processes. |

| Biocatalysis (e.g., IREDs, AmDHs) | High selectivity, mild reaction conditions, aqueous media. | Synthesis of chiral compounds, reduced energy consumption. |

| Renewable Feedstocks | Utilizes biomass-derived starting materials. | Reduced dependence on fossil fuels, circular economy principles. |

Exploration of Novel Reaction Modes and Substrate Scope for Pyrrolidine (B122466) Enamines

Pyrrolidine enamines are well-established as versatile nucleophiles in organic synthesis, participating in a variety of transformations such as alkylations, acylations, and conjugate additions. However, ongoing research continues to uncover novel reaction modes and expand the range of substrates that can be effectively utilized.

One area of active exploration is the development of new catalytic asymmetric reactions. The inherent chirality of many pyrrolidine-based catalysts allows for the enantioselective formation of complex molecules. While classic reactions like the Michael and Mannich additions are well-studied, there is significant potential to apply enamine catalysis to a broader array of electrophiles. Recent research has demonstrated the feasibility of enamine-catalyzed α-alkylation of carbonyl compounds with alkyl halides, a highly desirable transformation for creating α-branched structures.

Furthermore, the deconstructive functionalization of the pyrrolidine ring itself via C-N bond cleavage is an emerging strategy to create structurally diverse molecules. This approach moves beyond using the enamine for functionalization at the α-carbon and instead utilizes the entire pyrrolidine scaffold as a synthetic building block.

Expanding the substrate scope of enamine reactions is another critical research direction. This involves designing new catalysts and reaction conditions that can accommodate a wider range of aldehydes, ketones, and electrophiles. For instance, the development of robust catalysts that can operate under milder conditions or tolerate a greater variety of functional groups would significantly enhance the utility of enamine chemistry. The table below illustrates the established and emerging reactivity of pyrrolidine enamines.

| Reaction Type | Electrophile | Product Type | Status |

| Alkylation | Alkyl Halides | α-Alkylated Carbonyls | Established |

| Acylation | Acyl Halides | β-Dicarbonyls | Established |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyls | Established |

| Mannich Reaction | Imines | β-Amino Carbonyls | Established |

| Asymmetric α-Alkylation | Alkyl Halides | Chiral α-Branched Carbonyls | Emerging |

| C-N Bond Cleavage | Various Reagents | Acyclic Functionalized Amines | Emerging |

Application of Machine Learning and Artificial Intelligence in Enamine Chemistry and Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and enamine chemistry is no exception. These computational tools can accelerate the discovery and optimization of catalysts and reactions by analyzing vast datasets and identifying complex patterns that may not be apparent to human researchers.

One of the key applications of AI in this field is in catalyst design. By correlating the structural features of catalysts with their performance in specific reactions, ML models can predict the efficacy of novel catalyst structures. This allows for the in silico screening of large virtual libraries of potential catalysts, prioritizing the most promising candidates for experimental validation. This approach can significantly reduce the time and resources required for catalyst development.

AI is also being employed to predict the outcomes of chemical reactions, including yields, regioselectivity, and stereoselectivity. For novel catalytic reactions where experimental data is scarce, active learning strategies can be used. In this approach, the AI model suggests the most informative experiments to perform, and the results are then used to iteratively refine the model's predictive power. This creates a "self-driving laboratory" where AI guides the experimental workflow, leading to more efficient and reproducible research.

The challenges in applying AI to molecular catalysis include the need for high-quality, reliable datasets and the integration of domain-specific chemical knowledge into the models. Despite these hurdles, the potential for AI to accelerate discovery in enamine chemistry is immense. The table below highlights key areas where AI and ML are making an impact.

| Application Area | AI/ML Approach | Potential Impact |

| Catalyst Design | Generative molecular design, quantitative structure-activity relationship (QSAR) modeling. | Rapid identification of novel, high-performance catalysts. |

| Reaction Prediction | Predictive models for yield, selectivity, and reaction conditions. | Optimization of reaction outcomes and discovery of new reactions. |

| Autonomous Experimentation | Active learning loops integrating AI with robotic lab automation. | Increased efficiency, reproducibility, and throughput of experiments. |

Advanced In Situ Monitoring Techniques for Reaction Profiling and Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts and processes. Advanced in situ monitoring techniques, particularly operando spectroscopy, are powerful tools for gaining real-time insights into catalytic cycles. Operando spectroscopy involves the spectroscopic characterization of a reaction as it is occurring, simultaneously measuring both the structural changes in the catalyst and the reaction's activity and selectivity.

Techniques such as Raman, infrared (IR), and UV-vis spectroscopy, as well as X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD), can be integrated into reactor cells to monitor reactions under true catalytic conditions. This allows researchers to observe the formation and consumption of transient intermediates, identify the active state of the catalyst, and elucidate the elementary steps of the catalytic cycle. For example, kinetic profiling of reaction networks combined with NMR spectroscopy has been used to identify stable "downstream species" in enamine catalysis that can influence the final stereochemical outcome.

These mechanistic insights are invaluable for optimizing reaction conditions and for the rational design of new catalysts. By understanding how factors such as solvent, temperature, and the structure of the catalyst and substrates affect the reaction pathway, researchers can fine-tune processes to achieve higher yields and selectivities. The development of more sophisticated in situ techniques and their application to enamine chemistry will continue

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(1-Phenylbut-1-en-1-yl)pyrrolidine?

- Methodology : Cross-coupling reactions using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane (60–80°C) are effective for introducing aryl/alkenyl groups to the pyrrolidine core . For elimination reactions to form alkenes, strong bases like LDA or DBU at elevated temperatures (80–100°C) are recommended. Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting stoichiometry (1:1.2–1.5 substrate-to-reagent ratio) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology : Use - and -NMR to confirm the enamine structure (e.g., vinyl proton signals at δ 5.5–6.5 ppm and pyrrolidine ring protons at δ 1.5–3.0 ppm). Mass spectrometry (EI/ESI) provides molecular ion confirmation, while IR spectroscopy identifies C=N stretches (~1640 cm⁻¹) . For stereochemical analysis, NOESY or X-ray crystallography is advised if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound?

- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritancy. Store in inert atmospheres (argon) to prevent oxidation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical guidance with the SDS . Waste disposal must follow local regulations for organic amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields across cross-coupling methodologies?

- Methodology : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (PPh₃ vs. XPhos), and solvents (dioxane vs. THF). Use DOE (Design of Experiments) to identify critical factors. Compare yields via HPLC and isolate side products (e.g., homocoupling byproducts) to infer mechanistic pathways . Reference kinetic studies (e.g., Hammett plots) to assess electronic effects of substituents on the phenyl ring .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodology : Synthesize analogs with modified phenyl (e.g., electron-withdrawing groups) or pyrrolidine (e.g., N-alkylation) moieties. Test bioactivity in in vitro assays (e.g., receptor binding or enzyme inhibition). Use molecular docking (AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Q. How can discrepancies in reported biological activity data be addressed?

- Methodology : Validate purity via HPLC (>98%) and quantify trace impurities (e.g., oxidation byproducts) using LC-MS. Replicate assays under standardized conditions (pH, temperature, cell lines). Perform meta-analyses of literature data to identify confounding variables (e.g., solvent DMSO concentration) .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Apply DFT calculations (Gaussian 16) to model transition states and calculate activation energies for conjugate additions. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. Validate with experimental outcomes using -NMR or kinetic profiling .

Q. How can researchers ensure compound purity and identify trace impurities?

- Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm). For quantification, calibrate against reference standards (e.g., USP-grade analogs). GC-MS or HRMS identifies volatile impurities (e.g., residual solvents or degradation products) .

Notes for Methodological Rigor

- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) and use internal standards (e.g., anthracene) for yield calculations.

- Data Validation : Cross-reference spectral data with PubChem or NIST databases .

- Ethical Compliance : Adhere to institutional guidelines for chemical safety and animal/human tissue use in bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.